molecular formula C15H8Cl2N4O3S B2820612 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 391227-00-2

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No. B2820612
CAS RN: 391227-00-2
M. Wt: 395.21
InChI Key: YBQMNQYBAWBCQU-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, also known as DTTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Anticonvulsant Activity

Research has identified compounds derived from 1,3,4-thiadiazole as promising anticonvulsants. Specifically, derivatives like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide have shown significant anticonvulsive activity, outperforming classical drugs in seizure models. This underscores the therapeutic potential of such compounds in epilepsy treatment. Quality control techniques have been developed for these substances, including methods of identification, impurity determination, and quantitative analysis, facilitating their standardization and further clinical research (I. Sych et al., 2018).

Corrosion Inhibition

Derivatives of 1,3,4-thiadiazoles, particularly 2,5-disubstituted variants, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds, including those with nitro and chlorophenyl groups, demonstrate significant inhibition effects, potentially offering a chemical means to combat metal corrosion. The relationship between their molecular structure and inhibition efficiency has been explored, providing insights for developing new corrosion inhibitors (F. Bentiss et al., 2007).

Antitumor and Antileishmanial Activity

Compounds featuring the thiadiazole moiety have been synthesized and evaluated for their antitumor and antileishmanial activities. Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole derivatives, for instance, have shown promising antileishmanial activity against the promastigote stage of Leishmania major. This suggests a potential role for these compounds in the development of new treatments for leishmaniasis (S. Sadat-Ebrahimi et al., 2019). Additionally, derivatives have been evaluated for antiviral activities, particularly against tobacco mosaic virus, indicating their broad-spectrum potential in combating various diseases (Zhuo Chen et al., 2010).

Crystal Engineering

The role of thiadiazole derivatives extends into the realm of crystal engineering, where they participate in forming molecular tapes via hydrogen and halogen bonds. This application highlights their utility in designing novel crystal structures with potential implications in material science and pharmaceuticals (B. K. Saha et al., 2005).

properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O3S/c16-8-5-6-9(11(17)7-8)14-19-20-15(25-14)18-13(22)10-3-1-2-4-12(10)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQMNQYBAWBCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

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